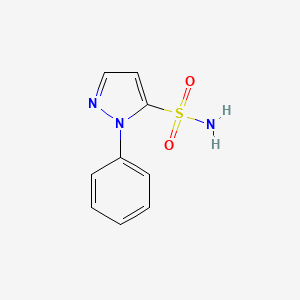
1-phenyl-1H-pyrazole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-phenyl-1H-pyrazole-5-sulfonamide” is a chemical compound with the molecular weight of 223.26 . It’s an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Synthesis Analysis
A series of pyrazole-sulfonamide derivatives were designed and synthesized from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide . The newly synthesized sulfonamides were characterized by FT-IR, 1H NMR, 13C NMR, and elemental analyses .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C9H9N3O2S/c10-15(13,14)9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H, (H2,10,13,14) and the InChI key is WORBJYOKPFBFFZ-UHFFFAOYSA-N .
Chemical Reactions Analysis
Pyrazole-sulfonamide derivatives have been reported to show significant antitumor activity . They target different metabolic pathways of both Gram-positive and Gram-negative bacteria .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 223.26 . More detailed properties such as melting point, boiling point, etc., are not available in the retrieved papers.
Wissenschaftliche Forschungsanwendungen
Environmental Monitoring
A study conducted in Ottawa, Canada, investigated the occurrence of perfluorinated alkyl sulfonamides (PFASs), a category related to sulfonamide compounds, in indoor and outdoor air as well as in house dust. The study found significant concentrations of PFASs like N-methylperfluorooctane sulfonamidoethanol (MeFOSE) and N-ethylperfluorooctane sulfonamidoethanol (EtFOSE) in indoor air, which were significantly higher than in outdoor air. The study also highlighted the challenge of predicting the partitioning of these compounds to house dust using existing models, pointing to the complexity of their behavior and interaction with the environment. This research is pivotal for understanding the environmental distribution and potential human exposure to these compounds, which are widely used in consumer products for surface protection (Shoeib et al., 2005).
Pharmacokinetics and Biotransformation
Sulfinpyrazone, a compound related to 1-phenyl-1H-pyrazole-5-sulfonamide, was studied for its absorption, biotransformation, and elimination in humans. The research provided detailed insights into the plasma concentration, metabolism, and excretion patterns of sulfinpyrazone. Such studies are crucial for understanding the drug's behavior in the human body, which is essential for safe and effective therapeutic use. The study highlighted that a significant portion of the oral dose was rapidly and completely excreted, with more than 95% recovered within four days, and a large proportion of the dose excreted as unchanged drug (Dieterle et al., 1975).
Immunochemical Analysis and Drug Allergy
Research on sulfonamide drug allergies identified sulfamethoxazole-substituted human serum proteins, providing direct evidence that sulfonamides, when metabolized, covalently haptenate human serum proteins during therapy. This study offers significant insights into the immunochemical aspects of drug allergies related to sulfonamide drugs and the interaction between drug metabolites and human serum proteins (Meekins et al., 1994).
Genetic Variations and Disease Risk
A study on the interaction of gene polymorphisms with environmental factors like smoking and dietary mutagen intake in modifying the risk of pancreatic cancer provided insights into the role of genetic variations in the metabolism of carcinogens. Although the study focused on genes like CYP1A2, NAT1, NAT2, and SULT1A1, it highlights the importance of understanding the genetic variations in the metabolism of compounds like sulfonamides, which can modify the risk of diseases like cancer (Suzuki et al., 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-phenylpyrazole-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c10-15(13,14)9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H,(H2,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORBJYOKPFBFFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
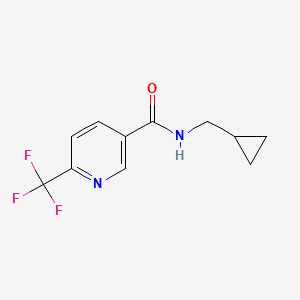

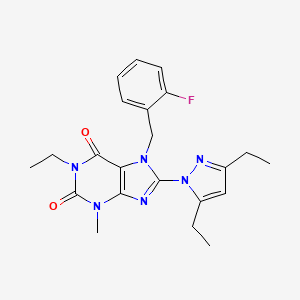
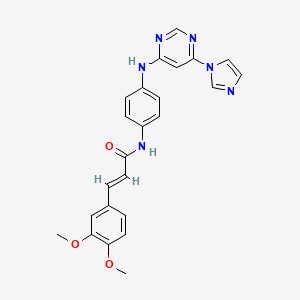
![N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2649283.png)
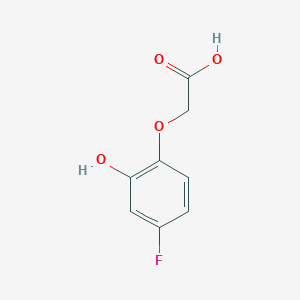
![2-(4-chlorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2649289.png)
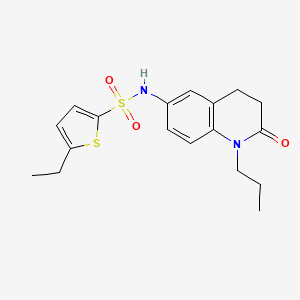
![1-[(1-Aminobutan-2-yl)oxy]-2-methylbenzene hydrochloride](/img/structure/B2649292.png)
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide](/img/structure/B2649293.png)
![2,4,7-Trimethyl-6-[4-(trifluoromethoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2649295.png)
![2,5-dichloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide](/img/structure/B2649296.png)
![1-Methyl-4-{[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}-1,2-dihydropyridin-2-one](/img/structure/B2649297.png)

